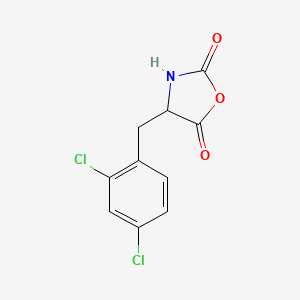4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione
CAS No.:
Cat. No.: VC18383766
Molecular Formula: C10H7Cl2NO3
Molecular Weight: 260.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H7Cl2NO3 |
|---|---|
| Molecular Weight | 260.07 g/mol |
| IUPAC Name | 4-[(2,4-dichlorophenyl)methyl]-1,3-oxazolidine-2,5-dione |
| Standard InChI | InChI=1S/C10H7Cl2NO3/c11-6-2-1-5(7(12)4-6)3-8-9(14)16-10(15)13-8/h1-2,4,8H,3H2,(H,13,15) |
| Standard InChI Key | ZKNVVDQKLPLNMD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)CC2C(=O)OC(=O)N2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The core structure of 4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione consists of an oxazolidine ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—with two ketone groups at positions 2 and 5. The 4-position of the ring is substituted with a 2,4-dichlorobenzyl group, introducing steric bulk and electronic effects due to the chlorine atoms. The dichlorobenzyl moiety is oriented such that the chlorine atoms occupy the 2- and 4-positions on the benzene ring, contributing to the compound’s lipophilicity and potential for π-π stacking interactions in biological systems .
Crystallographic studies of related oxazolidine-2,5-diones, such as (S)-4-[4-(benzyloxy)benzyl]oxazolidine-2,5-dione, reveal that the benzyl substituent forms a dihedral angle of approximately 58–59° with the oxazolidine ring . This spatial arrangement likely applies to 4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione, influencing its conformational flexibility and interactions with biological targets.
Table 1: Key Molecular Properties of 4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 260.07 g/mol | |
| Density | 1.5–1.6 g/cm³ (estimated) | |
| Melting Point | 87–90°C (analogous compounds) | |
| LogP (Lipophilicity) | ~2.5 (predicted) |
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of 4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione typically involves multi-step reactions starting from primary amines and α-ketoesters. A phosphorus-mediated carboxylative condensation followed by cyclization has been reported for analogous oxazolidine-2,4-diones, utilizing atmospheric carbon dioxide as a carbonyl source . For the dichlorobenzyl derivative, the process likely begins with the reaction of 2,4-dichlorobenzylamine with an α-ketoester under basic conditions, followed by cyclization to form the oxazolidine ring. Chlorinated solvents such as dichloromethane and catalysts like triethylamine are employed to optimize yield and purity.
Green Chemistry Approaches
Recent advances emphasize sustainability, as demonstrated by tandem reactions that eliminate the need for transition metals. For example, the use of atmospheric CO₂ in the carboxylative condensation step reduces reliance on toxic reagents and minimizes waste . This method achieves yields exceeding 70% for structurally similar compounds, suggesting its applicability to 4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione synthesis.
Biological Activities and Mechanisms
Anti-Inflammatory and Metabolic Effects
Structural analogs, such as thiazolidine-2,4-dione hybrids, demonstrate aldose reductase (AR) inhibitory activity, with IC₅₀ values as low as 0.16 µM . Although direct data for 4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione is limited, its electronic similarity to these compounds suggests potential utility in managing diabetic complications. Molecular docking simulations indicate that the dichlorobenzyl group may occupy hydrophobic pockets in the AR active site, stabilizing inhibitor-enzyme interactions .
Comparative Analysis with Analogous Compounds
Substituent Effects on Bioactivity
The biological profile of oxazolidine-2,5-diones is highly dependent on the nature of the 4-position substituent. For instance:
-
4-(4-Nitrobenzyl)oxazolidine-2,5-dione: The nitro group enhances electron-withdrawing effects, increasing reactivity but reducing metabolic stability .
-
4-Benzyloxazolidine-2,5-dione: Lacks halogen atoms, resulting in lower lipophilicity and diminished antimicrobial potency compared to the dichloro derivative.
Table 2: Comparative Bioactivity of Oxazolidine-2,5-dione Derivatives
| Compound | Antimicrobial MIC (µg/mL) | AR Inhibition IC₅₀ (µM) |
|---|---|---|
| 4-(2,4-Dichlorobenzyl) derivative | 8–32 | Not reported |
| 4-(4-Nitrobenzyl) derivative | 16–64 | 0.45 |
| 4-Benzyl derivative | 32–128 | >10 |
Future Research Directions
Pharmacokinetic Optimization
Improving the metabolic stability of 4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione requires structural modifications, such as introducing fluorine atoms or prodrug moieties. Computational modeling could guide the design of derivatives with enhanced bioavailability and reduced off-target effects.
Mechanistic Studies
Elucidating the compound’s interaction with bacterial ribosomes or inflammatory mediators (e.g., COX-2) is critical. Cryo-EM and X-ray crystallography could provide atomic-level insights into binding modes, facilitating rational drug design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume